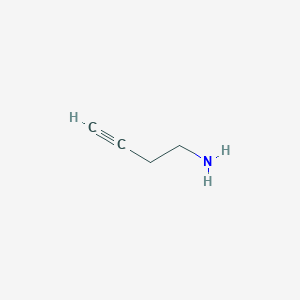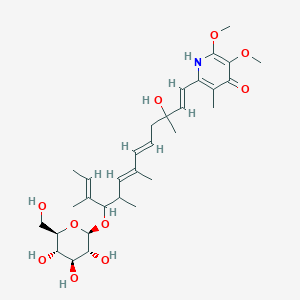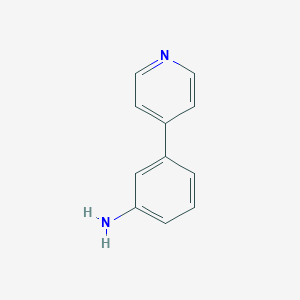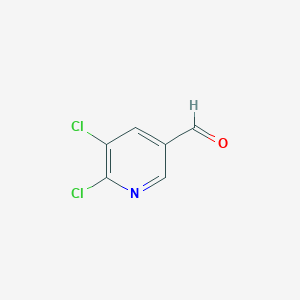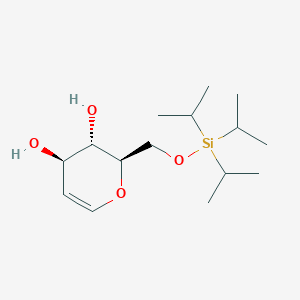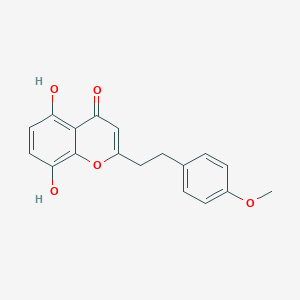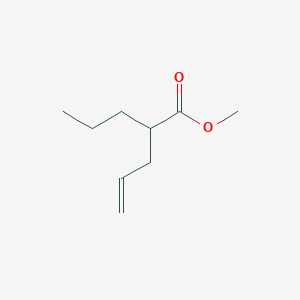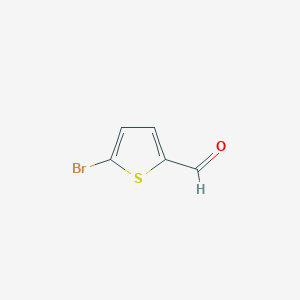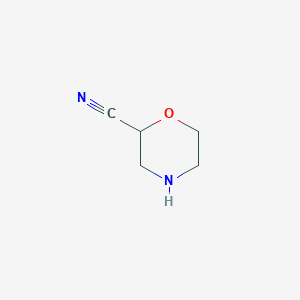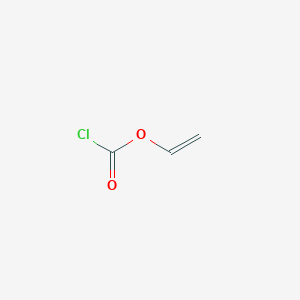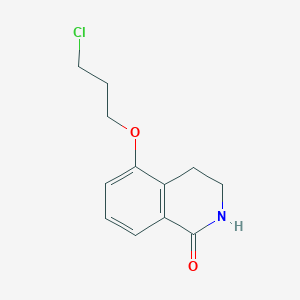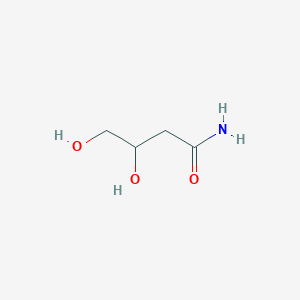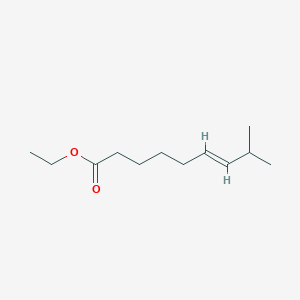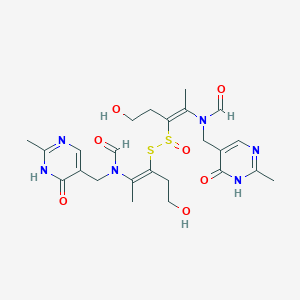
Oxythiamine disulfide monosulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
Oxythiamine disulfide monosulfoxide inhibits the activity of thiamine-dependent enzymes by binding to the active site of the enzyme, thereby preventing the binding of thiamine. The inhibition of these enzymes leads to the accumulation of metabolites, which can be toxic to the cell. This mechanism of action has been exploited for the development of various therapeutic agents.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of oxythiamine disulfide monosulfoxide are dependent on the specific enzyme that is inhibited. For example, the inhibition of transketolase leads to the accumulation of glycolytic intermediates, which can be toxic to the cell. On the other hand, the inhibition of pyruvate dehydrogenase leads to the accumulation of pyruvate, which can be utilized for energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of oxythiamine disulfide monosulfoxide is its specificity towards thiamine-dependent enzymes. This specificity allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, one of the limitations of oxythiamine disulfide monosulfoxide is its potential toxicity towards normal cells, which can limit its therapeutic applications.
Direcciones Futuras
The potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research are vast. Some of the future directions for research include the development of novel therapeutic agents based on oxythiamine disulfide monosulfoxide, the identification of new thiamine-dependent enzymes that can be targeted by oxythiamine disulfide monosulfoxide, and the elucidation of the molecular mechanisms underlying the toxicity of oxythiamine disulfide monosulfoxide towards normal cells.
Conclusion:
In conclusion, oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its specificity towards thiamine-dependent enzymes allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, its potential toxicity towards normal cells limits its therapeutic applications. Further research is needed to fully elucidate the potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research.
Métodos De Síntesis
Oxythiamine disulfide monosulfoxide is synthesized by the oxidation of oxythiamine disulfide using hydrogen peroxide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The yield of the reaction is dependent on various factors such as the concentration of the reactants, reaction time, and temperature.
Aplicaciones Científicas De Investigación
Oxythiamine disulfide monosulfoxide has been extensively studied for its potential applications in various areas of scientific research. It has been found to be effective in inhibiting the activity of thiamine-dependent enzymes, which are involved in various metabolic pathways. This inhibition leads to the disruption of cellular processes, which can be exploited for therapeutic purposes.
Propiedades
Número CAS |
129228-57-5 |
|---|---|
Nombre del producto |
Oxythiamine disulfide monosulfoxide |
Fórmula molecular |
C24H32N6O7S2 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |
Clave InChI |
MGJFQANYAQBYHO-BMJUYKDLSA-N |
SMILES isomérico |
CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |
SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
SMILES canónico |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Sinónimos |
OTDMS oxythiamine disulfide monosulfoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
